molecular formula C23H25N3O2S B2903913 N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 941996-47-0

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2903913
CAS No.: 941996-47-0
M. Wt: 407.53
InChI Key: FTJCINLBOKTOTD-UHFFFAOYSA-N
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Description

N'-[2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound provided for research purposes. Its molecular formula is C23H25N3O2S . The structure of this compound integrates several pharmacologically relevant motifs, including a naphthalene ring system, a pyrrolidine moiety, and a thiophene ring, which are connected by an ethanediamide (oxalamide) linker . The naphthalene group is a common feature in compounds used in analytical chemistry, such as in the Griess test for nitrite detection, suggesting potential for applications in assay development . The presence of both pyrrolidine and thiophene groups is frequently explored in medicinal chemistry and drug discovery for their ability to interact with various biological targets. The oxalamide functional group is a versatile linker known for its ability to adopt stable conformations, which can be crucial for molecular recognition. This combination of structural features makes this compound a valuable chemical entity for researchers in fields such as medicinal chemistry, where it may be used as a building block or a precursor in the synthesis of more complex molecules. It is also suitable for biochemical screening and as a standard in analytical methods development. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(24-15-18-9-6-14-29-18)23(28)25-16-21(26-12-3-4-13-26)20-11-5-8-17-7-1-2-10-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCINLBOKTOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions such as Friedel-Crafts acylation or alkylation can be used to introduce the desired substituents.

    Synthesis of the pyrrolidine derivative: Pyrrolidine can be synthesized or purchased, and then functionalized to introduce the ethyl group.

    Coupling reactions: The naphthalene and pyrrolidine derivatives can be coupled using reagents like oxalyl chloride to form the oxalamide linkage.

    Introduction of the thiophene group: The thiophene moiety can be introduced through a substitution reaction, often using thiophene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis, use of green chemistry principles, and automation may be employed.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Heterocycles Potential Therapeutic Area
Target Compound C25H27N3O2S 433.57 Ethanediamide, Thiophenylmethyl Pyrrolidine, Naphthalene CNS/Cardiovascular
SzR-109 () C21H30N4O2 370.49 Quinoline carboxamide, Diethylamino Pyrrolidine Immunomodulation
Compound 15 () C23H33N3O3 399.53 Propionamide, Acetamide Piperidine, Tetrahydronaphthalene Opioid receptor
N-(2,2-diphenylethyl)... () C28H25NO2 407.51 Propanamide, Methoxynaphthalene None Anti-inflammatory
Compound j () C24H29N3O3S 439.57 Benzamide, Sulfonamide Piperidine Antiarrhythmic

Q & A

Basic Questions

Q. What are the key considerations in synthesizing N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including amide coupling, nucleophilic substitution, and purification via column chromatography. Critical parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side products (e.g., during thiophene-methyl group introduction) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrrolidine and naphthalene moieties .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to accelerate amide bond formation .
    • Data Table :
StepReaction TypeKey ReagentsYield (%)Purity (HPLC)
1Amide couplingEDC/HOBt65–70≥95%
2SubstitutionK₂CO₃, DMF50–5590–92%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • X-ray crystallography : SHELX software refines crystal structures, resolving naphthalene-thiophene spatial arrangements .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.2012) .

Q. What initial biological assays are recommended for evaluating its activity?

  • Methodological Answer :

  • In vitro receptor binding : Radioligand assays (e.g., μ-opioid or dopamine D₂ receptors) using tritiated ligands to measure IC₅₀ values .
  • Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cell lines (48-hour exposure, IC₅₀ typically >100 μM) .
  • Solubility/stability : HPLC-UV quantifies degradation in simulated physiological buffers (pH 7.4, 37°C) .

Advanced Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and control ligands (e.g., DAMGO for μ-opioid receptors) .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges: 10 nM–1 μM for σ-receptors) to identify outliers due to assay conditions .
  • Molecular docking : Validate binding poses using AutoDock Vina to reconcile affinity differences (e.g., naphthalene-thiophene π-π stacking vs. steric clashes) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., 80% yield for amide coupling step) .
  • DoE (Design of Experiments) : Optimizes variables (temperature, solvent ratio) via response surface methodology (RSM) .

Q. How can computational modeling predict this compound’s pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : SwissADME or pkCSM estimates logP (2.8–3.2), BBB permeability (CNS+), and CYP450 inhibition .
  • MD simulations : GROMACS models lipid bilayer interactions to assess membrane penetration (e.g., diffusion coefficient: 1.2 ×10⁻⁶ cm²/s) .
  • QSAR models : Relate structural descriptors (e.g., polar surface area: 85 Ų) to bioavailability .

Q. What advanced techniques elucidate its interaction with neurological targets?

  • Methodological Answer :

  • Cryo-EM : Resolves compound-receptor complexes (e.g., dopamine D3 receptor at 2.8 Å resolution) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., kₐ = 1.5 ×10⁵ M⁻¹s⁻¹, k_d = 0.02 s⁻¹) .
  • In vivo microdialysis : Measures neurotransmitter release in rodent brains (e.g., 30% increase in striatal dopamine at 10 mg/kg) .

Data Contradiction Analysis

  • Example : Discrepancies in reported σ-receptor affinity (IC₅₀: 10 nM vs. 500 nM) may arise from:
    • Receptor subtype : σ₁ vs. σ₂ selectivity differences .
    • Radioligand purity : Tritiated vs. fluorescent probes alter competition binding outcomes .
    • Solution : Validate using orthogonal assays (e.g., FRET for σ₁ vs. calcium flux for σ₂) .

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